4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
This compound belongs to the coumarin family, characterized by a 2H-chromen-2-one backbone. Its structure includes:
- 6-chloro substituent: May influence electronic properties and metabolic stability.
- 7-hydroxy group: A key pharmacophore in coumarins, contributing to hydrogen bonding and antioxidant activity.
The molecular formula is inferred as C₂₀H₂₅ClNO₃ (based on analogues in ), with a molecular weight of ~363.9 g/mol.
Properties
IUPAC Name |
4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-3-4-7-14-9-18(23)25-20-15(14)10-17(21)19(24)16(20)12-22-8-5-6-13(2)11-22/h9-10,13,24H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJJUQDNDHRZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC(C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the chromen-2-one core using a butyl halide in the presence of a strong base.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Attachment of the piperidinylmethyl moiety: This step involves the nucleophilic substitution of a suitable piperidine derivative with the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro substituent can be reduced to form a hydrogen atom.
Substitution: The chloro substituent can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and piperidinylmethyl moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 8
Compound A : 4-Butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
- Structural Difference : Pyrrolidine (5-membered ring) vs. 3-methylpiperidine (6-membered ring with methyl group).
- 3-Methylpiperidine: Increased rigidity and methyl group could enhance hydrophobic interactions, altering selectivity for targets like monoamine oxidases or serotonin receptors .
- Molecular Weight : 335.83 g/mol (vs. 363.9 g/mol for the target compound), indicating lower complexity.
Compound B : 7-Hydroxy-4-propyl-8-((pyrrolidin-1-yl)methyl)-2H-chromen-2-one
- Structural Difference : Propyl (C₃H₇) at position 4 vs. butyl (C₄H₉) and absence of chloro at position 4.
- Lack of chloro group: May lower metabolic stability but reduce toxicity risks associated with halogenated metabolites .
Functional Group Modifications in Related Coumarins
Compound C : 7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one
- Structural Difference : Methoxy at position 7 and prenyl group at position 8 vs. hydroxy and 3-methylpiperidinylmethyl.
- Prenyl group: Introduces electrophilic double bonds, which may react with cellular nucleophiles, increasing cytotoxicity .
Compound D : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
- Structural Difference : Triazolylmethyl group at position 4 vs. butyl and chloro groups.
- Impact: Triazole ring: Enhances water solubility via hydrogen bonding but may reduce blood-brain barrier penetration.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight | ~363.9 g/mol | 335.83 g/mol | ~260.3 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~3.0 | ~2.8 |
| Key Substituents | Cl, 3-methylpiperidinylmethyl | Pyrrolidinylmethyl | Prenyl, methoxy |
| Potential Targets | Enzymes, CNS receptors | Enzymes | Cytochrome P450 |
Biological Activity
The compound 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic molecule belonging to the chromen-2-one family. Its unique structure, featuring a butyl group, a chloro substituent, a hydroxy group, and a piperidinylmethyl moiety, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromen-2-one Core : Condensation of a phenol derivative with a β-keto ester.
- Butyl Group Introduction : Alkylation using a butyl halide.
- Hydroxylation : Selective oxidation reactions to introduce the hydroxy group.
- Piperidinylmethyl Moiety Attachment : Nucleophilic substitution with a piperidine derivative.
Antimicrobial Properties
Research indicates that the compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various pathogens, it has demonstrated significant inhibition against both bacterial and fungal strains. For instance, it has shown potent effects against Aspergillus flavus, with effective concentrations reported at levels comparable to known antifungal agents .
Anticancer Activity
The compound's anticancer properties have been explored in vitro against several cancer cell lines, including HeLa and MCF-7. It exhibited selective cytotoxicity with IC50 values of 20 µg/mL and 24 µg/mL respectively, while showing minimal toxicity towards normal cells . This selectivity suggests potential for development as an anticancer therapeutic.
The proposed mechanisms of action for this compound include:
- Interaction with Biological Targets : The hydroxy group can form hydrogen bonds with biomolecules, while the chloro and piperidinylmethyl moieties interact with hydrophobic pockets in proteins. This may modulate enzyme activity and receptor interactions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival pathways .
Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one | Lacks piperidinylmethyl moiety | Limited antimicrobial activity |
| 4-butyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one | Lacks chloro substituent | Moderate anticancer effects |
| 6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one | Lacks butyl group | Reduced potency in biological assays |
The combination of functional groups in this compound enhances its biological profile compared to these analogs.
Case Study 1: Antifungal Activity
A study conducted on the antifungal properties of this compound revealed its effectiveness against Aspergillus flavus. The results indicated that at concentrations as low as 1000 µg/mL, the compound inhibited mycelial growth significantly compared to controls .
Case Study 2: Anticancer Efficacy
In vitro studies involving HeLa and MCF-7 cell lines showed that treatment with this compound resulted in substantial cell death, supporting its potential as an anticancer agent. The selectivity towards cancer cells over normal cells highlights its therapeutic promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
